molecular formula C12H15NO B2548692 7-Amino-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 166977-93-1

7-Amino-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B2548692
CAS No.: 166977-93-1
M. Wt: 189.258
InChI Key: ZQBKNKXDKJMXIR-UHFFFAOYSA-N
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Description

7-Amino-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a unique structure that includes an amino group and a naphthalene core

Scientific Research Applications

7-Amino-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, followed by the introduction of the amino group through nucleophilic substitution or reductive amination. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance efficiency and reduce production costs. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

7-Amino-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols or amines.

Mechanism of Action

The mechanism of action of 7-Amino-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions, while the naphthalene core can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Amino-4-methyl-3,4-dihydronaphthalen-1(2H)-one
  • 7-Amino-4,4-dimethyl-2,3-dihydronaphthalen-1(2H)-one
  • 7-Amino-4,4-dimethyl-3,4-dihydroquinolin-1(2H)-one

Uniqueness

7-Amino-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern and the presence of both an amino group and a naphthalene core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

7-amino-4,4-dimethyl-2,3-dihydronaphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-12(2)6-5-11(14)9-7-8(13)3-4-10(9)12/h3-4,7H,5-6,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBKNKXDKJMXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C2=C1C=CC(=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 230.0 mg (1.05 mmol) 3,4-dihydro-4,4-dimethyl-7-nitro-naphthalen-1(2H)-one (Compound D8) in 5.0 mL of EtOAc was stirred at room temperature with a catalytic amount of 10% Pd-C under 1 atm of H2 for 24 h. The catalyst was removed by filtration through a pad of Celite, and the filtrate concentrated under reduced pressure to give the title compound as a dark green oil.
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230 mg
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Synthesis routes and methods II

Procedure details

A solution of 230.0 mg (1.05 mmol) 3,4-dihydro-4,4-dimethyl-7-nitro-1(2H)-naphthalenone (Compound Y) in 5.0 ml of EtOAc was stirred at room temperature with a catalytic amount of 10% Pd--C under 1 atm of H2 for 24 hours. The catalyst was removed by filtration through a pad of Celite, and the filtrate concentrated under reduced pressure to give the title compound as a dark green oil. 1H NMR (CDCl3): δ 7.30 (1H, d, J=2.7 Hz), 7.22 (1H, d, J=8.4 Hz), 6.88 (1H, dd, J=2.7, 8.5 Hz), 2.70 (2H, t, J=6.6 Hz), 1.97 (2H, t, J=6.6 Hz), 1.34 (6H, s).
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230 mg
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Pd--C
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